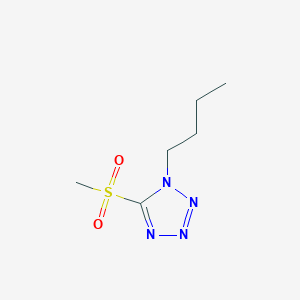

1-Butyl-5-(methylsulfonyl)-1H-tetrazole

Description

The Significance of Tetrazole Derivatives in Modern Chemical Research

Tetrazole and its derivatives are a prominent class of five-membered heterocyclic compounds containing four nitrogen atoms. nih.gov This structural feature imparts a range of desirable physicochemical properties, making them valuable in various scientific domains. In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates. beilstein-journals.org The tetrazole moiety is a key component in several marketed drugs, showcasing its importance in pharmaceutical development. nih.gov Beyond pharmaceuticals, tetrazole derivatives find applications in materials science as ligands for metal-organic frameworks and as components of energetic materials.

Overview of Research Trajectories for the 1-Butyl-5-(methylsulfonyl)-1H-tetrazole Scaffold

Research into this compound and its analogs is primarily driven by its potential as a versatile building block in organic synthesis. The methylsulfonyl group at the 5-position is an excellent leaving group, making the compound a valuable precursor for the synthesis of a wide array of other 1,5-disubstituted tetrazoles through nucleophilic substitution reactions. This allows for the introduction of diverse functionalities at the 5-position, enabling the construction of compound libraries for drug discovery and other applications. The butyl group at the 1-position provides a simple alkyl substituent that can be varied to fine-tune the properties of the resulting molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4O2S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

1-butyl-5-methylsulfonyltetrazole |

InChI |

InChI=1S/C6H12N4O2S/c1-3-4-5-10-6(7-8-9-10)13(2,11)12/h3-5H2,1-2H3 |

InChI Key |

GTWADSLRXVSZLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NN=N1)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Foundational Synthetic Routes to the Tetrazole Core

The synthesis of the tetrazole ring is a well-established field in heterocyclic chemistry, with several reliable methods for its construction. For a 1,5-disubstituted tetrazole like the target compound, the primary approaches involve cycloaddition reactions or multicomponent strategies that build the ring and install the substituents concurrently.

[3+2] Cycloaddition Reactions of Nitriles and Azides

One of the most proficient and widely utilized methods for forming the tetrazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile and an azide (B81097) source. nih.gov This reaction forms the core of many synthetic pathways leading to 5-substituted-1H-tetrazoles. reddit.com

The precise mechanism of the reaction between an azide salt and a nitrile has been a subject of detailed study, with debate between a concerted [3+2] cycloaddition and a stepwise pathway. organic-chemistry.orgnih.gov Density functional theory (DFT) calculations suggest that the reaction may proceed via a stepwise mechanism. organic-chemistry.orgorganic-chemistry.org This pathway involves an initial nucleophilic attack of the azide anion on the nitrile carbon, which is often activated by a catalyst or proton source. nih.gov This attack forms an imidoyl azide intermediate, which then undergoes rapid cyclization to form the stable, aromatic tetrazole ring. organic-chemistry.orgorganic-chemistry.org The activation barriers for this process are found to be strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov

The cycloaddition of azides to nitriles often requires elevated temperatures and the use of catalysts to overcome a significant activation barrier. reddit.com A variety of catalysts have been developed, with zinc(II) salts being particularly effective and widely used. organic-chemistry.orgrsc.org The catalytic role of Zn(II) is to act as a Lewis acid, coordinating to the nitrogen atom of the nitrile. researchgate.netresearchgate.net This coordination polarizes the nitrile, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. researchgate.net This catalytic action substantially lowers the activation energy of the reaction, allowing it to proceed under milder conditions and often in more environmentally benign solvents like water. rsc.orgderpharmachemica.com The key mechanistic role of various metal catalysts is summarized in the table below.

| Catalyst | Proposed Role | Typical Conditions | Reference(s) |

| Zinc(II) Salts (e.g., ZnBr₂, ZnCl₂) | Lewis acid activation of the nitrile via coordination to the nitrogen atom, lowering the barrier for azide attack. | Aqueous or alcoholic solvents, heating (80-170 °C). | derpharmachemica.com, researchgate.net, researchgate.net, researchgate.net |

| Cobalt(II) Complexes | Formation of an intermediate metal-diazido complex which then reacts with the nitrile. | Homogeneous conditions in methanol, reflux. | , reddit.com |

| Amine Salts (e.g., Pyridinium HCl) | Acts as a proton source (Brønsted acid) to activate the nitrile. | Aprotic polar solvents like DMF, heating (~110 °C). | organic-chemistry.org |

| Indium(III) Chloride | Lewis acid catalyst for the generation of tetrazoles from oximes and sodium azide. | Not specified for direct nitrile cycloaddition. | rsc.org |

Multicomponent Reaction Strategies (e.g., Ugi-Azide Reaction)

For the direct synthesis of 1,5-disubstituted tetrazoles, multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach. The Ugi-azide four-component reaction (UA-4CR) is a premier example and has become a main route for synthesizing these compounds under mild conditions. This reaction involves the one-pot combination of an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide, TMSN₃).

In the context of synthesizing a precursor for 1-Butyl-5-(methylsulfonyl)-1H-tetrazole, butylamine (B146782) would serve as the amine component, directly installing the required N-1 butyl group. The isocyanide and aldehyde components would be chosen to introduce a group at the C-5 position that can be later converted to the methylsulfonyl moiety. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by both the isocyanide and the azide, ultimately leading to a 1,5-disubstituted tetrazole after an intramolecular cyclization. This strategy is celebrated for its ability to rapidly generate molecular diversity from simple starting materials in a single synthetic operation.

Strategies for Introducing the Sulfonyl Moiety

The methylsulfonyl group at the C-5 position is typically installed by modifying a precursor tetrazole that contains a sulfur-based functional group at that same position. The most common and logical strategy involves the oxidation of a corresponding 5-thiol or 5-thioether intermediate.

Oxidation of 5-Thiol-1H-tetrazole Intermediates

The synthesis of the target compound logically proceeds through a 1-butyl-5-(methylthio)-1H-tetrazole intermediate. This precursor can be readily synthesized. For example, 1-substituted tetrazole-5-thiones can be prepared from the reaction of isothiocyanates (in this case, butyl isothiocyanate) with sodium azide. The resulting thione can then be S-methylated using a reagent like methyl iodide to furnish 1-butyl-5-(methylthio)-1H-tetrazole.

Once this thioether intermediate is obtained, the final step is a straightforward oxidation of the sulfide (B99878) to the sulfone. This transformation is a standard procedure in organic synthesis and can be achieved with a variety of oxidizing agents. Common and effective reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium peroxymonosulfate (B1194676) (Oxone®). Typically, using a stoichiometric excess (over two equivalents) of the oxidant ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide (B87167) stage. This oxidation is generally a high-yielding and reliable reaction, providing the final this compound product.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sulfone. Key parameters to consider include the solvent, temperature, reaction time, and the stoichiometry of the oxidant.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Ketone-based solvents are sometimes used in conjunction with H2O2 oxidation. google.com For mCPBA oxidations, chlorinated solvents like dichloromethane (B109758) are common. reddit.com

Temperature: Oxidation reactions are often exothermic. acsgcipr.org Reactions are typically run at reduced temperatures, such as 0 °C, to control the reaction rate and prevent over-oxidation or side reactions. reddit.com

Reaction Time: The duration of the reaction can range from a few minutes to several hours, depending on the reactivity of the substrate and the chosen oxidant. rsc.orggoogle.com Progress is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). reddit.com

Stoichiometry: To achieve the sulfone, at least two equivalents of the oxidizing agent are generally required. Using a slight excess can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions. acsgcipr.org

For example, a typical procedure might involve the slow addition of the oxidizing agent to a solution of the thioether in a suitable solvent at a controlled temperature. reddit.com After the reaction is complete, a workup procedure is performed to remove any remaining oxidant and isolate the product.

Sulfonation Reactions

An alternative synthetic route involves the direct introduction of the sulfonyl group onto the tetrazole ring. This can be accomplished through methods such as nucleophilic substitution or alkylation of a pre-formed tetrazole salt.

This method involves the reaction of a nucleophilic form of the tetrazole with a sulfonyl chloride, such as methanesulfonyl chloride. The mechanism of nucleophilic substitution at a sulfonyl sulfur atom can be complex, potentially proceeding through a one-step SN2-like mechanism or a two-step addition-elimination pathway. nih.govmdpi.com The reactivity in these reactions is influenced by electronic and steric factors of both the nucleophile and the sulfonyl chloride. researchgate.netdntb.gov.ua For instance, studies on arenesulfonyl chlorides have shown that the reaction rates are sensitive to substituents on the aromatic ring. researchgate.net

In this approach, a pre-formed tetrazole sodium salt is used as the nucleophile. The alkylation of tetrazole salts is a common method for introducing substituents onto the ring nitrogen atoms. researchgate.net By reacting the sodium salt of 1-butyl-1H-tetrazole with methylsulfonyl chloride, the methylsulfonyl group could potentially be installed. However, a significant challenge in the alkylation of tetrazoles is controlling the regioselectivity, as alkylation can occur at different nitrogen atoms within the ring, leading to a mixture of isomers. mdpi.com

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, safety, and environmental footprint of the synthesis, advanced techniques like microwave-assisted synthesis are increasingly being employed.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. lew.ro This technique has been successfully applied to the synthesis of various heterocyclic compounds, including tetrazoles. organic-chemistry.orgasianpubs.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-butyl-5-(methylthio)-1H-tetrazole |

| 1-butyl-1H-tetrazole |

| Hydrogen Peroxide |

| meta-Chloroperoxybenzoic Acid (mCPBA) |

| Potassium Permanganate |

| Ozone |

| Sodium Hypochlorite |

| Dichloromethane |

Application of Phase Transfer Catalysis in Synthetic Pathways

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, facilitating reactions between reactants located in different immiscible phases. biomedres.ustheaic.org This methodology is particularly advantageous for the N-alkylation of heterocyclic compounds like tetrazoles, offering milder reaction conditions, improved yields, and the use of inexpensive and safer bases compared to traditional methods that often require anhydrous solvents and hazardous reagents. phasetransfer.com

The synthesis of the precursor, 1-butyl-5-(methylthio)-1H-tetrazole, from 5-(methylthio)-1H-tetrazole and a butylating agent (e.g., 1-bromobutane) is an ideal candidate for PTC. In a typical biphasic system (solid-liquid or liquid-liquid), the tetrazole anion is generated in the aqueous or solid phase by a base like sodium or potassium hydroxide. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as Tetrabutylammonium Bromide (TBAB), forms a lipophilic ion pair with the tetrazole anion. nih.gov This ion pair is then transported into the organic phase, where it can react with the alkylating agent. theaic.org This process avoids the need for expensive, polar apathetic solvents and allows for a more efficient and controlled alkylation process. biomedres.us

The efficiency of the PTC reaction can be influenced by several factors, including the choice of catalyst, solvent, base, and temperature. Quaternary ammonium and phosphonium (B103445) salts are common catalysts, with their efficacy often linked to the lipophilicity of the cation. theaic.org

Table 1: Common Phase-Transfer Catalysts and Their Applications in N-Alkylation

| Catalyst | Abbreviation | Typical Application | Phase System |

|---|---|---|---|

| Tetrabutylammonium Bromide | TBAB | Alkylation of heterocycles (imidazoles, hydantoins) | Liquid-Liquid or Solid-Liquid |

| Tetrabutylammonium Hydrogen Sulfate | TBAHS | General alkylation and substitution reactions | Liquid-Liquid |

| Aliquat® 336 (Tricaprylmethylammonium chloride) | - | Alkylation, cyanation reactions | Liquid-Liquid |

This catalytic cycle allows for continuous regeneration of the catalyst, making it a highly efficient and atom-economical approach for synthesizing the key 1-butyl-5-(methylthio)-1H-tetrazole intermediate.

Development of Environmentally Benign Synthetic Approaches

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. eurekaselect.com The synthesis of this compound offers several opportunities to implement these principles, particularly in the formation of the tetrazole ring and the subsequent oxidation step.

Green Synthesis of the Tetrazole Precursor:

Traditional methods for synthesizing 5-substituted-1H-tetrazoles often involve the use of toxic organotin compounds or hydrazoic acid. researchgate.net Modern, greener alternatives focus on catalysis and the use of safer reagents and solvents. rsc.orgrsc.org Nanomaterial-based catalysts, for instance, have shown high efficiency in the [3+2] cycloaddition reaction between nitriles and sodium azide, often allowing for reactions in more environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net These catalysts can be easily recovered and reused, minimizing waste. rsc.org Furthermore, multicomponent reactions (MCRs) represent a step-forward approach, combining multiple starting materials in a single, atom-economical step to form complex products like tetrazoles, thereby reducing waste and energy consumption. eurekaselect.comnih.gov

Environmentally Benign Oxidation of the Thioether:

The conversion of the 1-butyl-5-(methylthio)-1H-tetrazole intermediate to the final this compound product involves the oxidation of a sulfide to a sulfone. This transformation has traditionally relied on strong, often hazardous oxidizing agents that produce significant waste. Recent research has focused on developing cleaner oxidation systems. researchgate.net

A prominent green approach involves the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. ias.ac.in The efficacy of H₂O₂ can be enhanced with various catalytic systems that are metal-free and operate in benign solvents. One such system employs a combination of urea-hydrogen peroxide (UHP) and phthalic anhydride (B1165640) in ethyl acetate, which allows for the direct and selective oxidation of sulfides to sulfones without the formation of sulfoxide intermediates. organic-chemistry.orgorganic-chemistry.org Other methods utilize H₂O₂ in water, sometimes catalyzed by β-cyclodextrin, offering a completely aqueous and eco-friendly procedure. researchgate.netias.ac.in Another innovative and practical method generates chlorine dioxide in situ from sodium chlorite (B76162) and hydrochloric acid in organic solvents, providing high yields and selectivity under mild conditions. mdpi.com

Table 2: Comparison of Green Oxidation Systems for Sulfide to Sulfone Conversion

| Oxidant System | Catalyst/Activator | Solvent | Key Advantages |

|---|---|---|---|

| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride | Ethyl Acetate | Metal-free, direct conversion to sulfone, high purity. organic-chemistry.org |

| Hydrogen Peroxide (30%) | None | Water | Extremely green (water as solvent and byproduct), simple. ias.ac.in |

| Hydrogen Peroxide (30%) | β-Cyclodextrin | Water | Catalytic, avoids organic solvents, controllable selectivity. researchgate.net |

Chemical Reactivity and Transformation Studies

Reactivity of the Tetrazole Ring System

The inherent aromaticity and electron-rich nature of the tetrazole ring suggest a susceptibility to both nucleophilic and electrophilic attack. However, the presence of the strongly electron-withdrawing methylsulfonyl group at the 5-position significantly influences this reactivity.

Direct nucleophilic substitution on the tetrazole ring of 1-alkyl-5-(methylsulfonyl)-1H-tetrazoles is not a commonly reported transformation. The high electron density of the ring generally makes it resistant to attack by nucleophiles. Theoretical studies suggest that positions C5 and C3 have lower electron densities, making them more susceptible to nucleophilic attack in principle. However, the sulfonyl group at C5 is an excellent leaving group, which could facilitate nucleophilic substitution at this position. Despite this, there is limited specific literature detailing successful nucleophilic substitution reactions directly on the tetrazole ring of 1-butyl-5-(methylsulfonyl)-1H-tetrazole itself.

Electrophilic attack on the nitrogen atoms of the tetrazole ring is a more plausible reaction pathway. The lone pairs of electrons on the nitrogen atoms make them potential sites for alkylation or other electrophilic additions. In the case of 5-substituted tetrazoles, alkylation can lead to a mixture of N1 and N2 substituted products. However, for this compound, the N1 position is already occupied by a butyl group. The remaining nitrogen atoms (N2, N3, and N4) could potentially react with strong electrophiles, but such reactions are not extensively documented for this specific compound, likely due to the deactivating effect of the sulfonyl group which draws electron density away from the ring.

Transformations Involving the Sulfonyl Group

The most significant and well-documented reactivity of this compound centers around the transformations of its sulfonyl group, particularly its application in olefination reactions.

This compound, and more specifically its tert-butyl analogue, is a prominent reagent in the Julia-Kocienski olefination, a modification of the classical Julia olefination. organic-chemistry.orgresearchgate.netalfa-chemistry.com This one-pot reaction allows for the synthesis of alkenes from aldehydes and ketones with high efficiency and stereoselectivity. organic-chemistry.orgorganic-chemistry.org The tetrazolyl sulfone acts as a precursor to a stabilized carbanion which adds to the carbonyl compound. The subsequent steps involve a Smiles rearrangement and elimination of sulfur dioxide and the tetrazolate anion to furnish the alkene. researchgate.net

The improved stability of the metallated 1-tert-butyl-1H-tetrazol-5-yl sulfones enhances the scope and efficiency of this reaction. researchgate.net The choice of the N-substituent on the tetrazole ring, such as a butyl or tert-butyl group, has been shown to influence the stereochemical outcome of the olefination. organic-chemistry.org

The tetrazole moiety in this compound plays a crucial role in the Julia-Kocienski olefination, acting as a key "ligand" that influences the reaction's stereoselectivity. Different heterocyclic sulfones have been explored to modulate the E/Z selectivity of the resulting alkenes. organic-chemistry.org For instance, pyridinyl sulfones often exhibit high Z-selectivity, while 1-phenyl-1H-tetrazol-5-yl sulfones can provide better E-selectivity. organic-chemistry.org The sterically demanding tert-butyl group on the tetrazole ring in the analogous 1-tert-butyl-1H-tetrazol-5-yl sulfone is known to favor the formation of Z-alkenes, particularly with ketones. organic-chemistry.org

Alkylation of the carbon atom adjacent to the sulfonyl group is a key step in preparing the necessary sulfone precursors for the Julia-Kocienski reaction. This is typically achieved by deprotonation of the methyl sulfone with a strong base followed by reaction with an alkyl halide. This strategy allows for the introduction of a wide variety of substituents (R groups) onto the sulfone, which are then incorporated into the final alkene product.

Table 1: Representative Julia-Kocienski Olefination Reactions with Tetrazolyl Sulfones

| Sulfone Reagent | Carbonyl Compound | Base | Solvent | Product | Predominant Stereoisomer | Reference |

| 1-tert-Butyl-5-(ethylsulfonyl)-1H-tetrazole | Benzaldehyde | KHMDS | THF | Stilbene | E | organic-chemistry.org |

| 1-tert-Butyl-5-(propylsulfonyl)-1H-tetrazole | Cyclohexanecarboxaldehyde | LiHMDS | DME | 1-Cyclohexyl-2-propyl-ethene | Z | organic-chemistry.org |

| 1-Methyl-5-(ethylsulfonyl)-1H-tetrazole | Acetophenone | LiHMDS | THF | 1-Phenyl-1-propene | Z | organic-chemistry.org |

A significant advantage of using this compound and its analogues in the Julia-Kocienski olefination is the high degree of stereochemical control that can be achieved. The stereoselectivity of the reaction is influenced by several factors, including the structure of the tetrazolyl sulfone, the nature of the carbonyl compound, the base used for deprotonation, and the reaction solvent. organic-chemistry.orgorganic-chemistry.org

For instance, the reaction of 1-methyl-1H-tetrazol-5-yl alkyl sulfones with unsymmetrical ketones in the presence of LiHMDS in THF at low temperatures generally yields trisubstituted (Z)-alkenes with high stereoselectivity. organic-chemistry.org For less sterically demanding ketones, the use of the more bulky 1-tert-butyl substituted tetrazolyl sulfones can lead to even higher (Z)-selectivity. organic-chemistry.org This control is attributed to the steric and electronic properties of the tetrazole substituent, which influences the transition state of the initial addition of the sulfonyl carbanion to the carbonyl group. chemrxiv.org The formation of either a syn- or anti-β-alkoxysulfone intermediate, which is dependent on the reaction conditions, ultimately dictates the E/Z ratio of the final alkene product. organic-chemistry.org

Table 2: Factors Influencing Stereoselectivity in Julia-Kocienski Olefination

| Factor | Influence on Stereoselectivity | Example | Reference |

| N-substituent on Tetrazole | Bulky groups (e.g., tert-butyl) tend to favor Z-alkene formation with ketones. | 1-tert-Butyl-tetrazolyl sulfones give higher Z-selectivity than 1-methyl analogues. | organic-chemistry.org |

| Base Counterion | Can influence the transition state geometry (closed vs. open). | Potassium bases can favor open transition states, leading to different selectivity compared to lithium bases. | organic-chemistry.org |

| Solvent | Polarity of the solvent can affect the stability of intermediates and transition states. | Polar solvents can favor different stereochemical outcomes. | organic-chemistry.org |

| Carbonyl Substrate | Steric and electronic properties of the aldehyde or ketone play a crucial role. | Aromatic vs. aliphatic aldehydes can lead to different E/Z ratios. | organic-chemistry.org |

Further Functionalization of the Methylsulfonyl Moiety

The methylsulfonyl group in this compound represents a site of significant chemical reactivity, primarily attributable to the activating effect of the sulfonyl group on the adjacent methyl protons. The strong electron-withdrawing nature of the sulfonyl group (-SO₂-) increases the acidity of the α-protons on the methyl group, making them susceptible to deprotonation by a suitable base. This facilitates a range of functionalization reactions.

While specific studies detailing the functionalization of this compound are not extensively documented in publicly available literature, the reactivity of analogous 5-alkylsulfonyl tetrazoles provides a clear precedent for potential transformations. One of the key transformations is nucleophilic substitution, where the entire methylsulfonyl group acts as an effective leaving group. researchgate.net The high activation effect of the sulfonyl group allows for its displacement by various nucleophiles, including alcohols, phenols, amines, and C-nucleophiles, typically in polar aprotic solvents. researchgate.net

Furthermore, the methyl group itself can be functionalized. For instance, halogenation of the α-carbon is a feasible transformation. The existence of related compounds such as 1-(tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole indicates that modification of the methyl group is synthetically accessible. Such transformations would likely proceed via the formation of an α-sulfonyl carbanion followed by reaction with an electrophilic halogen source.

Another potential transformation is desulfonylation, a process where the C–S bond is cleaved to introduce new functional groups. Recent advancements in photoredox catalysis have enabled desulfonylative reactions on N-heteroaryl sulfones, allowing for the introduction of alkyl or boryl groups. acs.org These modern synthetic methods highlight the potential for converting the methylsulfonyl moiety into other valuable functionalities under relatively mild conditions.

Role as a Versatile Synthetic Building Block

This compound serves as a valuable and versatile building block in organic synthesis. beilstein-journals.orgbeilstein-archives.org Its utility stems from the unique combination of the stable, N-alkylated tetrazole ring and the reactive methylsulfonyl group at the 5-position. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, often incorporated into molecules to enhance their metabolic stability and cell permeability. researchgate.net This makes tetrazole-containing building blocks highly sought after in medicinal chemistry. beilstein-journals.orgbeilstein-archives.org

The presence of the butyl group at the N-1 position provides solubility in organic solvents and sterically directs reactions at other positions of the ring. Meanwhile, the methylsulfonyl group at the C-5 position can function as a modifiable handle or a key pharmacophoric element in the final target molecule.

Precursor in the Synthesis of Complex Heterocyclic Systems

The 1,5-disubstituted tetrazole scaffold, of which this compound is an example, is a key component in the construction of more complex, often biologically active, heterocyclic systems. Research has demonstrated the synthesis of novel hybrid molecules that fuse a 1,5-disubstituted tetrazole with other heterocyclic rings, such as indole. beilstein-journals.orgnih.gov

A prominent strategy involves multi-component reactions (MCRs), such as the Ugi-azide reaction, to rapidly assemble a core structure containing the 1,5-disubstituted tetrazole. beilstein-journals.orgnih.gov This intermediate can then undergo further reactions, like palladium/copper-catalyzed heteroannulation, to build the second heterocyclic system. beilstein-journals.orgnih.gov In such synthetic schemes, a precursor analogous to this compound provides the foundational tetrazole ring. The methylsulfonyl group, while not directly participating in the cyclization, is carried through the synthesis to become an integral part of the final complex molecule, influencing its chemical properties and biological activity. beilstein-journals.orgnih.gov For example, a synthetic pathway can be envisioned where a tetrazole-alkyne intermediate is coupled with a functionalized aniline (B41778) to create a complex tetrazole-indole hybrid. nih.gov

Derivatization for Structure-Activity Relationship Investigations

In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. 1,5-Disubstituted tetrazoles are frequently used as scaffolds in such investigations due to the synthetic accessibility of both the N-1 and C-5 positions for derivatization.

While specific SAR studies for this compound are not detailed, related research on analogous compounds highlights the importance of the C-5 substituent. For instance, in the development of novel cyclooxygenase-2 (COX-2) inhibitors, a series of 1,5-disubstituted tetrazoles were synthesized and evaluated. In these studies, the nature of the group at the C-5 position was systematically varied. The methylsulfonylphenyl group, a close analog to the methylsulfonyl group, was identified as a key feature for potent and selective COX-2 inhibition.

The general findings from such studies indicate that:

Electronic Properties: The strongly electron-withdrawing sulfonyl group can engage in crucial hydrogen bonding or other polar interactions with the target enzyme or receptor.

Steric Fit: The size and conformation of the C-5 substituent are critical for optimal binding within the active site of a biological target.

Metabolic Stability: The sulfonyl group is generally metabolically stable, which can be a desirable feature in drug candidates.

These investigations underscore the role of the 5-(methylsulfonyl) moiety as a critical determinant of biological activity, making the parent compound, this compound, an important starting point or reference compound for SAR-driven drug discovery programs.

Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1-Butyl-5-(methylsulfonyl)-1H-tetrazole is expected to show characteristic absorption bands for the sulfonyl group, the alkyl chain, and the tetrazole ring.

Sulfonyl Group (SO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1300-1350 cm⁻¹ region and a symmetric stretch in the 1140-1160 cm⁻¹ range. mdpi.com

Alkyl Group (C-H bonds): The C-H stretching vibrations of the butyl and methyl groups are expected to appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed at lower frequencies, around 1375-1470 cm⁻¹.

Tetrazole Ring: The tetrazole ring exhibits several characteristic vibrations. The C=N and N=N stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes are found in the fingerprint region, generally between 900 and 1200 cm⁻¹. researchgate.netpnrjournal.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | Medium-Strong |

| Tetrazole C=N | Stretching | ~1560 | Medium |

| Alkyl C-H | Bending | 1375 - 1470 | Medium |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1140 - 1160 | Strong |

| Tetrazole Ring | Ring Vibrations | 900 - 1200 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₆H₁₂N₄O₂S), the molecular weight is 204.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 204. The fragmentation pattern would likely involve the loss of various neutral fragments:

Loss of the butyl group (C₄H₉•, 57 Da) would lead to a fragment at m/z 147.

Loss of the methylsulfonyl group (CH₃SO₂•, 79 Da) could result in a fragment at m/z 125.

Cleavage of the tetrazole ring is also possible, often leading to the loss of nitrogen gas (N₂, 28 Da).

A characteristic fragmentation of the butyl chain, such as the loss of propene (C₃H₆, 42 Da) via a McLafferty rearrangement, could also be observed.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its major fragments with high accuracy, providing definitive evidence for the compound's identity. The exact mass of this compound is calculated to be 204.06809.

| Predicted m/z | Possible Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 204 | [C₆H₁₂N₄O₂S]⁺ (Molecular Ion) | N/A |

| 147 | [M - C₄H₉]⁺ | •C₄H₉ (Butyl radical) |

| 125 | [M - SO₂CH₃]⁺ | •SO₂CH₃ (Methylsulfonyl radical) |

| 79 | [SO₂CH₃]⁺ | [M - SO₂CH₃]• |

| 57 | [C₄H₉]⁺ | [M - C₄H₉]• |

Based on a comprehensive search of available scientific literature, it has been determined that specific experimental data for the X-ray crystallographic structure and thermal analysis (TGA/DSC) of the compound “this compound” is not publicly available.

To generate the requested article with the required level of scientific accuracy, detail, and inclusion of data tables for the specified subsections, published research containing this precise experimental data is essential. The provided outline demands a thorough analysis of:

Thermal Analysis (TGA/DSC):To describe the compound's stability and any phase transitions.

Without access to the crystallographic information file (CIF) or published papers detailing the thermal decomposition of this specific molecule, it is not possible to provide a factual and accurate discussion as mandated by the instructions. Information on related but structurally distinct tetrazole derivatives exists, but utilizing such data would violate the strict requirement to focus solely on "this compound."

Therefore, the article cannot be generated at this time due to the absence of the necessary foundational research data for this particular compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently employed to calculate molecular properties with a favorable balance between accuracy and computational cost. For substituted tetrazoles, DFT calculations help in understanding their structural and spectral features. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization. This process determines the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. From this stable structure, various thermodynamic properties, such as heat of formation and strain energy, can be calculated.

For 1-Butyl-5-(methylsulfonyl)-1H-tetrazole, this analysis would reveal the most stable spatial orientation of the butyl chain relative to the tetrazole ring and the methylsulfonyl group. While specific data for this molecule is not available, studies on similar heterocyclic compounds often use DFT functionals like B3LYP with basis sets such as 6-31G* or higher to achieve reliable geometries. asianpubs.org The resulting energetic data is crucial for comparing the stability of different potential isomers or conformers.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

An FMO analysis of this compound would identify the distribution of these orbitals across the molecule. Typically, in such systems, the HOMO and LUMO are localized over the π-system of the heterocyclic ring. This analysis helps predict where the molecule is most likely to undergo nucleophilic or electrophilic attack. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Tetrazole Derivative This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -9.0 | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 7.0 | Correlates with chemical stability and reactivity. |

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites of chemical reactivity and model potential reaction pathways. By calculating electrostatic potential maps, one can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov For tetrazoles, the nitrogen atoms of the ring are often electron-rich centers.

In compounds like this compound, the methylsulfonyl group (-SO2CH3) is known to be a good leaving group. Theoretical calculations can model the energetics of substitution reactions where a nucleophile attacks the C5 carbon of the tetrazole ring, leading to the displacement of the methylsulfonyl group. nih.govbeilstein-journals.orgresearchgate.net These calculations help elucidate reaction mechanisms and predict whether a proposed reaction is energetically favorable.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Spectra)

A powerful application of modern computational chemistry is the prediction of spectroscopic data. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comnih.gov

These predicted spectra are invaluable for confirming the identity and structure of a synthesized compound by comparing the theoretical data with experimental measurements. nih.gov For instance, the calculated ¹³C NMR chemical shift for the C5 carbon of the tetrazole ring is highly sensitive to its chemical environment and substitution, making it a key indicator in structural analysis. beilstein-archives.org Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption bands. beilstein-journals.orgresearchgate.net Although this methodology is commonly applied to novel tetrazole derivatives, specific predicted data for this compound is not present in the current body of literature. nih.govbeilstein-journals.org

An in-depth analysis of the structure-activity relationships (SAR) of this compound reveals the specific contributions of its constituent chemical groups to its biological activity. This examination provides a foundational understanding for the rational design of novel therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for 1-Butyl-5-(methylsulfonyl)-1H-tetrazole, and how can reaction conditions be tailored for scalability?

The synthesis of 5-substituted 1H-tetrazoles typically involves cycloaddition between nitriles and azides. For 1-butyl derivatives, modifications include using continuous flow microreactors to enhance safety and efficiency when handling hazardous reagents like hydrazoic acid . Nano-catalysts such as TiCl₄·SiO₂ improve yields by facilitating nitrile-azide cycloaddition under solvent-free conditions, reducing side reactions . Key parameters to optimize include temperature (120–200°C for flow reactors), reaction time (minutes vs. hours in batch), and catalyst loading (0.5–5 mol%) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- FT-IR : Confirms the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and tetrazole (C=N, ~1600–1500 cm⁻¹) groups .

- ¹H/¹³C NMR : Identifies alkyl chain protons (δ 0.8–1.5 ppm for butyl) and sulfonyl-linked methyl groups (δ 2.5–3.0 ppm) .

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, critical for distinguishing between 1H- and 2H-tautomers. Software like SHELXL refines crystallographic data to <0.01 Å resolution .

Q. How does pH and solvent stability impact experimental design for this compound?

this compound is stable across a wide pH range (2–12), enabling use in aqueous and non-polar media without decomposition . However, prolonged exposure to strong acids/bases (>1 M) may cleave the sulfonyl group. Storage in anhydrous acetonitrile or DMF at −20°C is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What are the thermokinetic decomposition pathways and associated hazards of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal an exothermic decomposition onset at ~200–250°C, releasing nitrogen gas and forming radicals (e.g., butyl and tetrazolyl radicals) . Kinetic parameters (Eₐ = 120–150 kJ/mol) calculated via Flynn-Wall-Ozawa methods suggest a two-step mechanism: sulfonyl group cleavage followed by tetrazole ring breakdown . Safety protocols : Use blast shields and remote handling for gram-scale reactions.

Q. Table 1: Decomposition Properties

| Parameter | Value | Method/Reference |

|---|---|---|

| Onset Temperature | 220°C | DSC |

| Activation Energy (Eₐ) | 135 kJ/mol | Flynn-Wall-Ozawa |

| Major Byproducts | 3-Chlorophenyl radical, N₂ | EXPLO5 Simulation |

Q. How can computational tools like Hirshfeld surface analysis predict intermolecular interactions in crystalline forms?

Hirshfeld surfaces quantify non-covalent interactions (e.g., H-bonding, π-stacking) driving crystal packing. For 1-butyl derivatives, dominant interactions include:

Q. What energetic performance metrics make this compound relevant to materials science?

this compound derivatives exhibit moderate detonation velocities (~4400 m/s) and pressures (~5.4 GPa), comparable to TNT . The sulfonyl group enhances oxygen balance (−141.7), reducing soot formation in propellants. However, sensitivity to impact/friction requires stabilization via co-crystallization with inert polymers .

Q. How does this compound act as a phosphoramidite activator in oligonucleotide synthesis?

As a Brønsted acid, 1H-tetrazole derivatives protonate phosphoramidites, enabling nucleophilic attack by the 5'-OH group of DNA/RNA. Mechanism :

Protonation of phosphoramidite’s amine group.

Nucleophilic displacement by tetrazole, forming a reactive intermediate.

Coupling with the growing oligonucleotide chain .

Modifications like methylsulfonyl substitution increase acidity (pKa ~4.5), reducing coupling times for RNA synthesis from >12 minutes to <5 minutes .

Q. How should researchers mitigate toxicity risks during handling?

- Acute Toxicity : LDLo (rat, intramuscular) = 200 mg/kg, causing convulsions .

- Safety Measures : Use fume hoods, PPE (nitrile gloves, goggles), and emergency protocols for spills (neutralize with 5% NaHCO₃) .

- Waste Disposal : Segregate halogenated waste and incinerate at >1000°C to prevent toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.